![molecular formula C13H15F3N2O2 B1328648 8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 942474-71-7](/img/structure/B1328648.png)
8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane
描述
8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[45]decane is a chemical compound with the molecular formula C13H15F3N2O2 It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a spirocyclic structure containing both oxygen and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of 5-(trifluoromethyl)pyridine-2-amine with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form .
化学反应分析
Types of Reactions
8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper complexes
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could result in the formation of simpler spirocyclic compounds .
科学研究应用
Scientific Research Applications
The compound has been investigated for several applications:
Receptor Ligand Activity
Research has shown that derivatives of 1,4-dioxa-8-azaspiro[4.5]decane exhibit significant affinity for sigma receptors, particularly σ1 and σ2 receptors. For instance, a study reported that a related compound demonstrated high selectivity for σ1 receptors with a binding affinity (K(i)) of 5.4 ± 0.4 nM, indicating potential utility in neurological research and drug development targeting these receptors .
Radiolabeling for Imaging
The compound has been utilized in radiolabeling studies for positron emission tomography (PET). A derivative was successfully labeled with fluorine-18 using an automated synthesis module, achieving high radiochemical purity (>95%) and specific activity suitable for in vivo imaging studies . This application is crucial for tracing biological pathways and understanding receptor interactions in real-time.
Pharmacological Studies
The pharmacological profile of this compound suggests it may serve as a lead structure for developing new therapeutics targeting neurodegenerative diseases or psychiatric disorders. Its unique trifluoromethyl group may enhance metabolic stability and bioavailability .
Case Studies
Several studies have highlighted the effectiveness of compounds similar to 8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane in various therapeutic contexts:
作用机制
The mechanism of action of 8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The spirocyclic structure contributes to its unique chemical behavior, enabling it to interact with multiple targets simultaneously .
相似化合物的比较
Similar Compounds
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane: Similar spirocyclic structure with a chlorine substituent.
8-(5-(trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane: Structural analog with slight variations in the spirocyclic framework
Uniqueness
8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its combination of a trifluoromethyl group and a spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
生物活性
8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a synthetic compound characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. The following sections delve into its synthesis, biological activities, and relevant research findings.
- Molecular Formula : C₁₃H₁₅F₃N₂O₂
- Molecular Weight : 288.27 g/mol
- CAS Number : 942474-71-7
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 5-(trifluoromethyl)pyridine-2-amine and a suitable spirocyclic precursor.
- Reaction Conditions : Commonly conducted under controlled conditions using solvents like dichloromethane or tetrahydrofuran, often employing catalysts such as palladium or copper complexes to facilitate the reaction .
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity and stability, allowing modulation of biological pathways effectively .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies .
Anti-inflammatory Properties
In vitro studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine production in activated immune cells, indicating its potential application in treating inflammatory diseases .
Case Studies
Comparative Analysis
The unique structure of this compound allows for comparison with similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane | Similar spirocyclic structure with chlorine substituent | Moderate antimicrobial activity |
8-(5-(trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane | Structural analog with variations in spirocyclic framework | Enhanced anti-inflammatory effects |
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis often involves multi-step reactions, such as condensation of pyridine derivatives with spirocyclic precursors. For example, refluxing with sodium acetate in glacial acetic acid has been used for analogous spiro compounds to facilitate cyclization and stabilize intermediates . Key parameters to optimize include temperature (reflux vs. room temperature), catalyst selection (e.g., iodine for oxidative coupling ), and solvent polarity. Yield improvements may require iterative purification via column chromatography or recrystallization (ethanol is commonly used ).
Q. How can structural characterization of this compound be performed to confirm its spirocyclic architecture and substituent positioning?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify proton environments (e.g., spiro junction protons at δ ~2.6–4.4 ppm ) and IR spectroscopy to detect functional groups (C=O at ~1720 cm⁻¹, C-F stretches at ~1100–1200 cm⁻¹). Mass spectrometry (EI-MS) confirms molecular weight (e.g., [M+1] peaks ). For advanced confirmation, single-crystal X-ray diffraction is ideal but requires high-purity samples.
Q. What analytical techniques are recommended for detecting impurities or degradation products in this compound?
- Methodological Answer : High-resolution LC-MS with columns like Chromolith HPLC or Purospher®STAR (C18 phases) can separate and identify impurities . Pharmacopeial methods (e.g., USP) often prescribe buffer systems (ammonium acetate, pH 6.5) for stability-indicating assays . Quantify impurities via UV detection at λ ~254 nm, referencing standards for analogs like EP-specified azaspiro impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different enzyme inhibition assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or off-target effects. Use orthogonal assays (e.g., fluorescence-based vs. radiometric assays) and validate with structural analogs. For instance, spirocyclic compounds with trifluoromethyl groups exhibit variable binding due to electron-withdrawing effects; compare IC50 values under standardized conditions . Computational docking (e.g., AutoDock Vina) can model interactions with enzyme active sites to rationalize differences .
Q. What strategies are effective for studying the metabolic stability and in vivo pharmacokinetics of this spirocyclic compound?
- Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) to measure half-life (t½). Monitor metabolites via LC-MS/MS, focusing on oxidative degradation at the pyridine or dioxane rings . For in vivo studies, select disease models (e.g., rodent neuroinflammation models) based on the compound’s logP (predicted ~2.5–3.0) and solubility (use co-solvents like PEG-400) .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties compared to halogen or methyl analogs?
- Methodological Answer : The -CF₃ group enhances metabolic stability and lipophilicity. Compare logP (via shake-flask method) and permeability (Caco-2 assays) with analogs like 8-[5-chloropyridin-2-yl] derivatives. Spectroscopic data (e.g., ¹⁹F NMR) can quantify electronic effects on the pyridine ring, while thermogravimetric analysis (TGA) assesses thermal stability differences .
Q. What mechanistic insights can be gained from studying the compound’s reactivity under acidic or oxidative conditions?
- Methodological Answer : Perform stress testing (e.g., 0.1 M HCl, 3% H₂O₂) to identify degradation pathways. For example, the dioxane ring may undergo acid-catalyzed hydrolysis, detectable via HPLC . Use DFT calculations to model transition states and predict susceptibility to oxidation at the spiro nitrogen or pyridine moiety .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for this compound in polar vs. non-polar solvents?
- Methodological Answer : Re-evaluate solubility using standardized protocols (e.g., shake-flask method with HPLC quantification). Consider crystalline vs. amorphous forms, as polymorphism affects solubility. For instance, analogs like 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid exhibit marked solubility differences depending on crystallinity (mp 287.5–293.5°C ). Use powder X-ray diffraction (PXRD) to correlate solid-state structure with solubility trends.
Q. Experimental Design Considerations
Q. What in vitro models are appropriate for evaluating the neuropharmacological potential of this compound?
- Methodological Answer : Prioritize assays linked to spirocyclic compounds’ known targets, such as MAO-B inhibition (for neurodegeneration) or 5-HT receptor binding (for psychiatric applications). Use cell lines (e.g., SH-SY5Y) with qPCR or Western blot to measure downstream biomarkers (e.g., BDNF, TNF-α) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer : Synthesize derivatives with variations at the pyridine (e.g., -CF₃ vs. -OCF₃) and spirocyclic moieties (e.g., dioxane vs. dithiolane). Test in parallel assays (e.g., enzyme inhibition, cytotoxicity) and apply multivariate analysis (PCA or PLS) to identify critical substituents. For example, replacing -CF₃ with -NO₂ in analogs reduced potency by 50% in kinase assays .
属性
IUPAC Name |
8-[5-(trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)10-1-2-11(17-9-10)18-5-3-12(4-6-18)19-7-8-20-12/h1-2,9H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZZGINKRRDSSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC=C(C=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901163460 | |
Record name | 8-[5-(Trifluoromethyl)-2-pyridinyl]-1,4-dioxa-8-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901163460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-71-7 | |
Record name | 8-[5-(Trifluoromethyl)-2-pyridinyl]-1,4-dioxa-8-azaspiro[4.5]decane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942474-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-[5-(Trifluoromethyl)-2-pyridinyl]-1,4-dioxa-8-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901163460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。